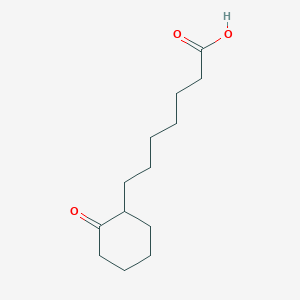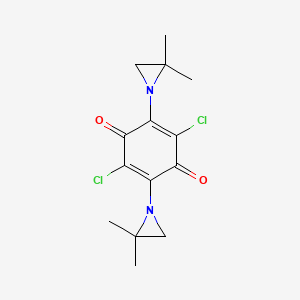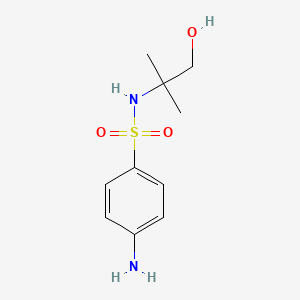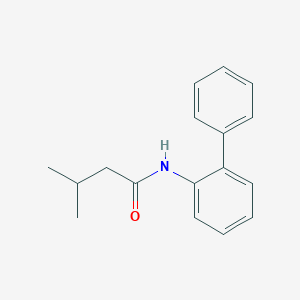
2-Oxocyclohexaneheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxocyclohexaneheptanoic acid is an organic compound characterized by a carboxyl group attached to a cyclohexane ring and a heptanoic acid chain. This compound is a member of the carboxylic acid family, which are known for their wide range of applications in various fields including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclohexaneheptanoic acid typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexanone with potassium permanganate under acidic conditions. This reaction yields the desired carboxylic acid along with other by-products .
Industrial Production Methods
Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of cyclohexane derivatives under controlled conditions. The use of such catalysts ensures higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxocyclohexaneheptanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, forming cyclohexaneheptanol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halide substitution.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, cyclohexane derivatives.
Substitution: Halides, amines.
Applications De Recherche Scientifique
2-Oxocyclohexaneheptanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Oxocyclohexaneheptanoic acid involves its interaction with various molecular targets and pathways. The carboxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
2-Oxocyclohexaneheptanoic acid can be compared with other carboxylic acids such as:
Cyclohexanecarboxylic acid: Similar structure but lacks the heptanoic acid chain, resulting in different chemical properties and reactivity.
Heptanoic acid: Lacks the cyclohexane ring, leading to different physical and chemical characteristics.
Cyclohexaneheptanol: Similar structure but with an alcohol group instead of a carboxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined cyclohexane and heptanoic acid structure, which imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C13H22O3 |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
7-(2-oxocyclohexyl)heptanoic acid |
InChI |
InChI=1S/C13H22O3/c14-12-9-6-5-8-11(12)7-3-1-2-4-10-13(15)16/h11H,1-10H2,(H,15,16) |
Clé InChI |
FFTVRPCMVACPAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
